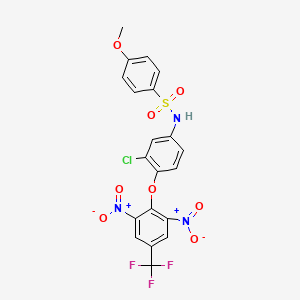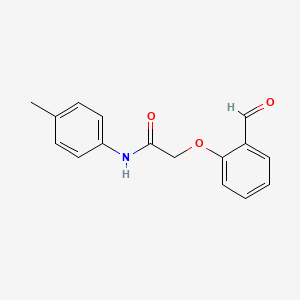![molecular formula C14H25NO6S B2485783 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate CAS No. 96846-35-4](/img/structure/B2485783.png)
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that start from readily available precursors. For example, the synthesis and utility of ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis demonstrate the versatility of tert-butoxycarbonyl (Boc) protected intermediates in facilitating complex organic syntheses (Thalluri et al., 2013). These methods highlight the ease of preparation and recovery of Boc-protected intermediates, which are crucial for synthesizing compounds like ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate.
Molecular Structure Analysis
Detailed structural characterization is key to understanding the reactivity and properties of such compounds. Spectroscopic techniques, including NMR and X-ray diffraction, are commonly employed. For instance, the structure of related compounds has been confirmed using IR, 1H-NMR, 13C-NMR, 2D NMR spectroscopy, ESI-MS, and HRMS (Lentini et al., 2019). These analytical methods provide insights into the molecular geometry, electronic structure, and intermolecular interactions that dictate the compound's behavior in reactions.
Chemical Reactions and Properties
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate's chemical reactivity is influenced by its functional groups. The presence of a tert-butoxycarbonyl (Boc) group allows for protection/deprotection strategies that are pivotal in peptide synthesis and other applications requiring selective functional group transformations. The compound's ability to participate in esterification, thioesterification, and amidation reactions underlines its synthetic utility (Thalluri et al., 2013).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, play a significant role in the compound's applicability in synthesis. These properties are determined through solid-state characterization techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). For compounds with similar structural motifs, polymorphism can present analytical and characterization challenges, as observed in studies of polymorphic pharmaceutical compounds (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are crucial for its applications in synthetic chemistry. The compound's stability and reactivity are influenced by its functional groups, which can be modified or protected to achieve desired reactivity patterns. For example, the Boc group provides a means to protect amino functionalities during synthesis, enhancing the molecule's utility in complex synthetic routes (Thalluri et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Peptide Research
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is utilized in the synthesis of various compounds. For instance, it is an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. This compound is similar to COMU in terms of high reactivity and mechanism but is easier to prepare and reuse, resulting in less chemical waste (Thalluri et al., 2013).
Enantioselective Synthesis
The compound is employed in the enantioselective synthesis of various amino acids, such as the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso et al., 2005).
Advanced Ligand Synthesis
This chemical is also pivotal in creating advanced ligands, such as the synthesis of a new bifunctional cyclen-based ligand involving selective deprotection of the ethyl carboxylate group in the side chain (Řezanka et al., 2008).
Preparing Novel Compounds
It is instrumental in forming new compounds, such as the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, where the amino group is protected by reacting with di-tert-butyl dicarbonate (Wu, 2011).
Synthesis of Amino- and Sulfanyl-Derivatives
The compound is key in synthesizing amino- and sulfanyl-derivatives of benzoquinazolinones, contributing to the development of potential cytotoxicity compounds against cancer cells (Nowak et al., 2015).
Synthesis of Neuroexcitants
It is used in the synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of a neuroexcitant amino acid (Pajouhesh et al., 2000).
Eigenschaften
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6S/c1-6-19-11(16)9-22-8-10(12(17)20-7-2)15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDODEKYCKYTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(C(=O)OCC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
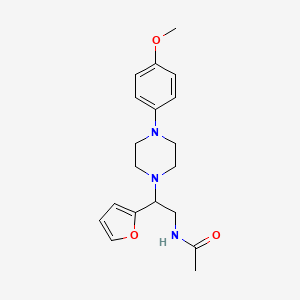
![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2485705.png)
![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)
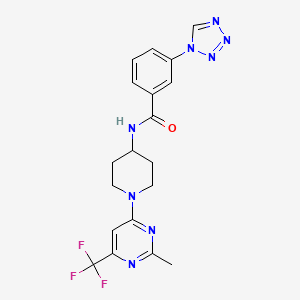
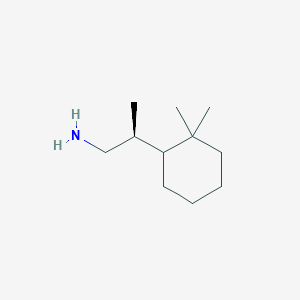
![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)
![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)
![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)
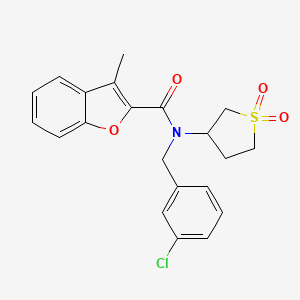
![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)
